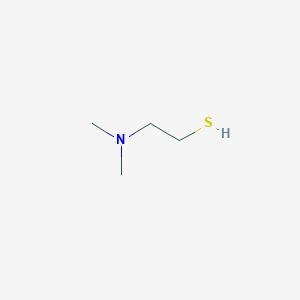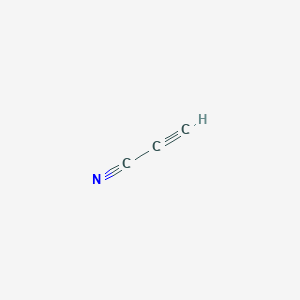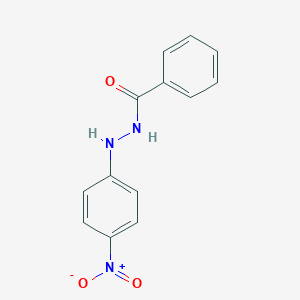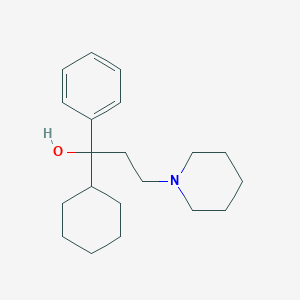
Stéarate d'isopropyle
Vue d'ensemble
Description
Isopropyl stearate is a useful research compound. Its molecular formula is C21H42O2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
The exact mass of the compound Isopropyl stearate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Isopropyl stearate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl stearate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Produits cosmétiques et de soins personnels
Le stéarate d'isopropyle est couramment utilisé dans les produits cosmétiques et de soins personnels . Il agit principalement comme un lubrifiant à la surface de la peau, donnant à la peau une apparence douce et lisse .
Formule de maquillage
Le this compound est le plus souvent utilisé dans la formulation du maquillage des yeux, du maquillage de la peau et du rouge à lèvres . Il diminue l'épaisseur des rouges à lèvres, réduisant ainsi le frottement sur les lèvres, et confère des propriétés hydrofuges aux vernis à ongles .
Produits de soins de la peau
Le this compound est utilisé dans les produits de soins de la peau en raison de ses propriétés uniques de faible viscosité et de nature huileuse, ce qui donne un film non gras et hydrophobe lorsqu'il est appliqué sur la peau ou les lèvres .
Agent de dissolution
Le this compound peut également être utilisé pour dissoudre d'autres substances, généralement des liquides .
Industrie alimentaire
La Food and Drug Administration (FDA) inclut le stéarate de butyle sur sa liste comme agent aromatisant autorisé à être ajouté directement aux aliments . Il peut également être utilisé comme composant d'adhésifs .
Rétention d'humidité
Lorsqu'il est appliqué sur la peau, le this compound fonctionne en formant un film mince à la surface de la peau. Ce film aide à emprisonner l'humidité et empêche la perte d'eau de la peau .
Mécanisme D'action
Target of Action
Isopropyl stearate is primarily used as an emollient and solubilizer in cosmetic and skincare products . Its primary targets are the skin cells, where it acts to improve the spreadability of emulsions and enhance the solubility of active ingredients .
Mode of Action
Isopropyl stearate works by forming a thin layer on the skin’s surface, which helps to reduce water loss and leaves the skin feeling soft and smooth . It also acts as a solubilizer, helping to dissolve other ingredients in the formulation and enhance their absorption into the skin .
Result of Action
The use of isopropyl stearate in skincare and cosmetic products results in improved skin hydration and enhanced delivery of other active ingredients . This can lead to improved product performance and user satisfaction.
Safety and Hazards
Orientations Futures
Opportunities in the Isopropyl Stearate market are driven by the expanding cosmetic and personal care industry, particularly in regions with a growing consumer base and increasing disposable income . As consumers become more discerning about product attributes such as texture, skin feel, and overall performance, the demand for specialty ingredients like IPS is expected to rise .
Relevant Papers A paper titled “Preliminary Study on the Basic Characteristics of Isopropyl Esters Used As Insulating Liquid” presents the basic properties evaluation of isopropyl esters for an insulating liquid in oil-filled transformer . Another paper titled “Final Report on the Safety Assessment of Isopropyl Isostearate” discusses the safety assessment of Isopropyl Isostearate .
Analyse Biochimique
Biochemical Properties
Isopropyl stearate interacts with various biomolecules in the body. As an emollient, it forms a protective barrier on the skin’s surface, which helps lock in moisture and prevent water loss . It also functions as a solubilizer for active ingredients . The nature of these interactions is primarily physical, with the isopropyl stearate molecules forming a layer on the skin surface or encapsulating other molecules to enhance their solubility.
Cellular Effects
Isopropyl stearate primarily exerts its effects on skin cells. It acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance . It also decreases the thickness of products like lipsticks, thereby lessening the drag on lips, and imparts water-repelling characteristics to certain products . These effects influence cell function by altering the physical properties of the skin surface.
Molecular Mechanism
The molecular mechanism of action of isopropyl stearate is primarily physical rather than biochemical. It does not directly interact with enzymes or alter gene expression. Instead, it forms a thin coating on the skin, acting as a barrier to moisture loss and providing a smooth, non-greasy feel .
Temporal Effects in Laboratory Settings
Isopropyl stearate is known for its stability and does not readily degrade over time . Its effects on cellular function, such as providing a protective barrier on the skin and enhancing the solubility of other ingredients, are consistent over time.
Dosage Effects in Animal Models
While specific studies on the dosage effects of isopropyl stearate in animal models are limited, it is generally considered to have low acute oral toxicity and minimal skin irritation at cosmetic use concentrations .
Transport and Distribution
Isopropyl stearate is primarily applied topically and does not undergo significant transport within the body. It forms a layer on the skin surface where it is applied and does not significantly penetrate into deeper tissues .
Subcellular Localization
As a topical agent, isopropyl stearate does not have a specific subcellular localization. It remains largely on the skin surface and does not enter cells to any significant extent .
Propriétés
IUPAC Name |
propan-2-yl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h20H,4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWFUIUNWDIYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051579 | |
| Record name | Isopropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112-10-7 | |
| Record name | Isopropyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43253ZW1MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




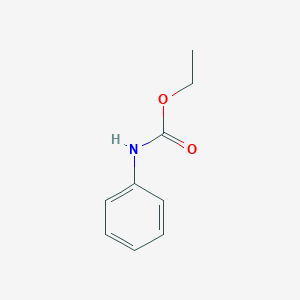



![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
